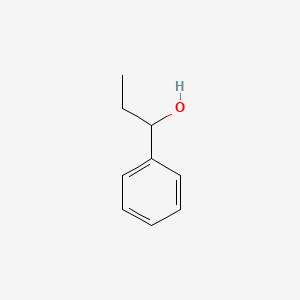

4-Chloro-2-methoxy-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQLZHZETZDZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650023 | |

| Record name | 4-Chloro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35122-79-3 | |

| Record name | 4-Chloro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxy-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-methoxy-N-methylaniline (CAS 35122-79-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, synthesis, and potential applications of 4-Chloro-2-methoxy-N-methylaniline.

Chemical and Physical Properties

This compound is an organochlorine compound and a derivative of aniline. It serves as a valuable intermediate in various chemical syntheses.[1] Its physical state is most consistently reported as a light brown to brown solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35122-79-3 | [1][3][4][5] |

| Molecular Formula | C₈H₁₀ClNO | [3][4] |

| Molecular Weight | 171.63 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Boiling Point | 260.7 °C at 760 mmHg | [1] |

| Density | 1.184 g/cm³ | [1] |

| Flash Point | 111.5 °C | [1] |

| Refractive Index | 1.568 | [1] |

| Melting Point | Not available | [1][2] |

| Solubility | Not available | [1][6] |

| pKa | 4.11 ± 0.12 (Predicted) | [1] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are not publicly available in research databases but are offered by various commercial suppliers upon request.[4][7]

Safety and Handling

GHS Classification

Based on supplier information, this compound is classified as follows:

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: ChemScene

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Experimental Protocols

Proposed Synthesis of this compound

Methodology:

Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Reduction of Nitroarene)

This step involves the catalytic hydrogenation of the corresponding nitro compound.

-

Materials: 1-Chloro-5-methoxy-2-nitrobenzene, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve 1-Chloro-5-methoxy-2-nitrobenzene in methanol in a suitable reaction vessel.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas.

-

Stir the mixture vigorously at room temperature, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-Chloro-2-methoxyaniline.

-

Step 2: Synthesis of this compound (N-Methylation)

This step utilizes a reductive amination approach for N-methylation.

-

Materials: 4-Chloro-2-methoxyaniline, Paraformaldehyde, Potassium hydroxide (KOH), Methanol, Sodium borohydride (NaBH₄).

-

Procedure:

-

In a separate flask, dissolve 4-Chloro-2-methoxyaniline and KOH in methanol at room temperature.

-

In another flask, reflux a mixture of methanol and paraformaldehyde until the paraformaldehyde dissolves.

-

Add the aniline solution to the paraformaldehyde solution and reflux for 2 hours.

-

Cool the reaction mixture to 0 °C and slowly add sodium borohydride.

-

Reflux the mixture for an additional hour.

-

After completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain this compound.

-

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its structural analogue, 4-fluoro-2-methoxy-N-methylaniline, is a key intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline nitrogen acts as a nucleophile in reactions with heterocyclic scaffolds, forming the core structures of many therapeutic agents.

A common application is in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like 4-chloroquinazolines.

General Workflow for Kinase Inhibitor Synthesis and Evaluation

References

- 1. Cas 35122-79-3,this compound 96% | lookchem [lookchem.com]

- 2. 35122-79-3 CAS MSDS (this compound 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, CasNo.35122-79-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. Buy 2,2'-isopropylidenediphenol (EVT-363725) | 7559-72-0 [evitachem.com]

- 7. This compound 96%(35122-79-3) 1H NMR [m.chemicalbook.com]

physicochemical properties of 4-Chloro-2-methoxy-N-methylaniline

An in-depth technical guide on the , designed for researchers, scientists, and professionals in drug development.

Introduction

4-Chloro-2-methoxy-N-methylaniline is a substituted aniline derivative with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1] Its chemical structure, featuring a chloro, a methoxy, and an N-methyl group on the aniline scaffold, imparts specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and overall utility in drug design. This document provides a comprehensive overview of its known and predicted properties, experimental protocols for its synthesis and characterization, and visual representations of relevant workflows.

Physicochemical Properties

The are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO | [2][3] |

| Molecular Weight | 171.62 g/mol | [2][4] |

| CAS Number | 35122-79-3 | [2] |

| Appearance | Light brown to brown Solid-liquid mixture | [3] |

| Boiling Point | 260.7 °C at 760 mmHg | [1][3] |

| Density | 1.184 g/cm³ | [1][3] |

| pKa (Predicted) | 4.11 ± 0.12 | [1][3] |

| LogP (Predicted) | 2.39 | [2] |

| Flash Point | 111.5 °C | [1] |

| Vapor Pressure | 0.0121 mmHg at 25°C | [1] |

| Refractive Index | 1.568 | [1] |

| Solubility | Predicted to have limited solubility in water and be soluble in organic solvents like ethanol and acetone.[5] | |

| Storage Conditions | Store at 2-8°C, protected from light.[3] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 4-chloro-2-methoxyaniline.

Materials:

-

4-chloro-2-methoxyaniline

-

Paraformaldehyde

-

Methanol

-

Sodium borohydride

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

Formation of the Schiff Base Intermediate: In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline and paraformaldehyde in methanol.[6]

-

Reflux the mixture with stirring for approximately 2 hours to form the intermediate N-methylenated derivative.[6]

-

Reduction to the N-methylaniline: Cool the reaction mixture to 0°C using an ice bath.[6]

-

Slowly add sodium borohydride to the cooled solution.[6]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Work-up and Purification: Remove the methanol under reduced pressure using a rotary evaporator.[6]

-

Add water to the residue and extract the product with ethyl acetate multiple times.[6]

-

Combine the organic layers, wash with water and then with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[6]

-

Purify the crude this compound by silica gel column chromatography.

Determination of Physicochemical Properties

The following are standard laboratory protocols for the determination of key physicochemical properties.

a) Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, dry sample is packed into a capillary tube. The tube is placed in the heating block of the apparatus and heated at a controlled rate of 1-2 °C per minute near the expected melting point. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[7]

b) Boiling Point Determination (Micro method):

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube.

-

Procedure: A small amount of the liquid is placed in a small test tube with an inverted, sealed-end capillary tube. The apparatus is heated in a Thiele tube. The temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary is recorded as the boiling point.[7]

c) Density Determination:

-

Apparatus: Pycnometer or digital density meter.

-

Procedure (using a pycnometer): The mass of a clean, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[7]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General synthetic workflow for this compound.

Physicochemical Characterization Logic

This diagram outlines the logical flow for the characterization of the physicochemical properties of a synthesized compound like this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 35122-79-3 CAS MSDS (this compound 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectral Analysis of 4-Chloro-2-methoxy-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-methoxy-N-methylaniline, a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. These predictions are intended to serve as a reference for researchers in the field. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4-chloro-N-methylaniline and 4-methoxy-N-methylaniline.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Aromatic protons |

| ~3.8 | s | 3H | Methoxy (-OCH₃) protons |

| ~2.8 | s | 3H | N-methyl (-NHCH₃) proton |

| ~4.0 (broad) | s | 1H | Amine (-NH) proton |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-OCH₃ |

| ~145-150 | C-NHCH₃ |

| ~120-130 | Aromatic CH |

| ~115-125 | Aromatic C-Cl |

| ~110-120 | Aromatic CH |

| ~100-110 | Aromatic CH |

| ~55 | -OCH₃ |

| ~30 | -NHCH₃ |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1500 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Strong | C-N Stretch |

| ~800-850 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 171/173 | High | Molecular Ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |

| 156/158 | Medium | [M - CH₃]⁺ |

| 142 | Medium | [M - C₂H₅]⁺ |

| 128 | Medium | [M - CH₃ - CO]⁺ |

| 111 | Medium | [M - CH₃ - Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides characteristic fragmentation patterns useful for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound.

Disclaimer: The spectral data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural confirmation.

4-Chloro-2-methoxy-N-methylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-N-methylaniline, a substituted aniline derivative with applications as a chemical intermediate in organic synthesis, particularly in the context of pharmaceutical research and development. This document details its chemical properties, outlines a representative synthetic protocol, and discusses its potential applications, with a focus on its role as a building block for bioactive molecules.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | N-Methyl-4-chloro-2-methoxyaniline |

| CAS Number | 35122-79-3 |

| Molecular Formula | C₈H₁₀ClNO[1] |

| Molecular Weight | 171.62 g/mol [1] |

| Purity (Typical) | ≥96% |

Physicochemical Properties

Computationally predicted and experimentally determined physicochemical properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| logP (Octanol-Water Partition Coefficient) | 2.39 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be devised based on standard organic chemistry methodologies for the N-methylation of anilines. The following protocol describes a representative procedure starting from the commercially available precursor, 4-Chloro-2-methoxyaniline.

Synthesis of this compound via Reductive Amination

This two-step protocol involves the formation of an imine intermediate from 4-Chloro-2-methoxyaniline and formaldehyde, followed by in-situ reduction to the desired N-methylated product.

Materials:

-

4-Chloro-2-methoxyaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxyaniline (1.0 equivalent) and dissolve it in methanol (approximately 0.2 M concentration).

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add formaldehyde solution (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Reduction: Cool the reaction mixture back to 0 °C. In small portions, carefully add sodium borohydride (1.5 equivalents) to the flask. Caution: Gas evolution (hydrogen) will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the residue to extract the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. |

| HPLC/GC-MS | Determination of purity and identification of any impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Application in Drug Discovery

Substituted anilines are a class of privileged scaffolds in medicinal chemistry, frequently utilized as starting materials for the synthesis of kinase inhibitors. The chloro and methoxy groups on the aniline ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, influencing its binding affinity and pharmacokinetic profile.

While direct involvement of this compound in a specific signaling pathway is not prominently documented, its structural motifs are relevant to the development of targeted therapeutics. For instance, N-methylanilines are key components in the synthesis of 4-anilinoquinazolines, a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.

The general workflow for utilizing a compound like this compound in a drug discovery program is depicted below.

This workflow illustrates how this compound can serve as a key building block in the synthesis of a library of potential drug candidates. These compounds are then subjected to a cascade of biological assays to identify lead compounds for further development. The structure-activity relationship (SAR) data obtained from these screens can then inform the design and synthesis of more potent and selective analogs.

References

solubility of 4-Chloro-2-methoxy-N-methylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methoxy-N-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on the physicochemical properties of the compound and data from structurally similar molecules. Additionally, a detailed, standardized experimental protocol for determining solubility is provided.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its expected behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [2] |

| CAS Number | 35122-79-3 | [1][2] |

| Boiling Point | 260.7°C at 760 mmHg | [1] |

| Density | 1.184 g/cm³ | [1] |

| Predicted LogP | 2.3903 | [2] |

| Predicted pKa | 4.11 ± 0.12 | [1] |

Solubility Profile

The presence of a non-polar aromatic ring, a chloro group, and a methyl group suggests that this compound is a relatively hydrophobic molecule. This is supported by its predicted LogP value of 2.3903, which indicates a preference for lipophilic environments over aqueous ones.[2]

Structurally similar compounds, such as 4-chloro-2-methylaniline, are known to be soluble in organic solvents like ethanol and acetone, while exhibiting limited solubility in water.[3] It is also reported to be slightly soluble in chloroform and methanol. Therefore, it is highly probable that this compound will exhibit good solubility in a range of common organic solvents, including:

-

Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate

-

Polar Protic Solvents: Ethanol, Methanol, Isopropanol

-

Nonpolar/Slightly Polar Solvents: Dichloromethane, Chloroform, Toluene

Its solubility in nonpolar solvents like hexanes is expected to be lower due to the presence of the polar methoxy and amine functional groups. As with most solutes, the is expected to increase with temperature.

Experimental Protocol for Solubility Determination

The following is a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Drying oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle by stopping the stirring and letting the vial stand in the constant temperature bath for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

-

Weigh the flask containing the dried solute on an analytical balance.

-

3. Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

4-Chloro-2-methoxy-N-methylaniline: An In-Depth Technical Guide to Safety and Handling

Chemical and Physical Properties

While comprehensive experimental data for 4-Chloro-2-methoxy-N-methylaniline is limited, some physical and chemical properties have been reported. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35122-79-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO | [1][3] |

| Molecular Weight | 171.63 g/mol | [1] |

| Boiling Point | 260.7°C at 760 mmHg | [1] |

| Density | 1.184 g/cm³ | [1] |

| Flash Point | 111.5°C | [1] |

| Appearance | Powder or liquid | |

| Storage | Store at 4°C, protect from light | [3] |

Hazard Identification and Toxicological Profile

A specific toxicological profile for this compound is not established. However, based on its structural similarity to other anilines, it should be considered hazardous. Aniline and its derivatives are known to be toxic and may have carcinogenic and mutagenic properties.[4] The primary hazards associated with analogous compounds are summarized below. It is prudent to assume that this compound may exhibit similar hazards.

| Hazard Class | Associated Risks and Precautions (based on analogous compounds) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust or vapors.[4] |

| Skin Corrosion/Irritation | May cause skin irritation. Wear appropriate protective gloves and clothing.[5] |

| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety glasses or goggles.[5] |

| Carcinogenicity | Aniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Handle as a potential carcinogen.[6] |

| Mutagenicity | Suspected of causing genetic defects.[4] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on best practices for handling hazardous aromatic amines.[7][8]

General Handling and Storage

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8] Keep the container tightly sealed and protect from light.[3]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. See Section 4.0 for a detailed breakdown.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Spill Response Protocol

-

Evacuation and Isolation: In case of a spill, immediately evacuate the area and restrict access.

-

Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protective Equipment: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

-

Containment and Cleanup:

-

For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[6]

-

For solid spills, carefully sweep or scoop the material to avoid generating dust.

-

-

Disposal: Collect the spilled material and absorbent in a sealed, properly labeled hazardous waste container.[7]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following provides a general guideline for handling this compound.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and dust.[10] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). A lab coat, long pants, and closed-toe shoes are mandatory. | Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be changed frequently.[7][10] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid form or when engineering controls are insufficient. | Minimizes inhalation of dust and vapors.[10][11] |

Emergency and First Aid Procedures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key safety and handling workflows for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. chemscene.com [chemscene.com]

- 4. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]

- 5. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Specification for storage and transport of aniline-Chemwin [en.888chem.com]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. hazmatschool.com [hazmatschool.com]

- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Research Landscape of 4-Chloro-2-methoxy-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-N-methylaniline, a substituted aniline derivative, presents itself as a versatile chemical intermediate with significant potential in various research and development sectors. Its unique molecular architecture, featuring a chlorinated and methoxylated phenyl ring with an N-methylated amino group, makes it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the known and potential applications of this compound in research, with a particular focus on its utility in medicinal chemistry and agrochemical development. While detailed research applications for this specific compound are not extensively documented in peer-reviewed literature, this guide will draw parallels with closely related analogs to illustrate its potential utility.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 35122-79-3 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Synonyms | N-Methyl-4-chloro-2-methoxyaniline, 5-Chloro-2-(methylamino)anisole |

Potential Research Applications

Based on its structural motifs and the applications of analogous compounds, this compound is primarily positioned as a key intermediate in the following areas:

-

Pharmaceutical Synthesis: The substituted aniline core is a common scaffold in a wide array of bioactive molecules. This compound serves as a valuable precursor for the development of novel therapeutic agents.[1] The presence of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, including its binding affinity to biological targets and its metabolic stability.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this aniline derivative can be utilized in the synthesis of new pesticides and herbicides.[1] The specific substituents on the aromatic ring can be tailored to achieve desired efficacy and selectivity for targeted agricultural applications.

-

Organic Synthesis: In a broader context, this compound is a versatile reagent in organic chemistry, enabling the construction of more complex molecular architectures through various chemical transformations.[1]

Illustrative Application in Kinase Inhibitor Synthesis: A Case Study with a Fluoro-Analog

While specific, detailed examples for this compound are scarce, the closely related compound, 4-Fluoro-2-methoxy-N-methylaniline, serves as an excellent case study to illustrate the potential synthetic utility. This fluoro-analog is a key building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer agents. The general workflow and a representative experimental protocol are detailed below to provide a conceptual framework for the application of the chloro-analog.

General Synthetic Workflow

The synthesis of a kinase inhibitor using a substituted aniline like this compound would typically follow a multi-step process. The aniline derivative is coupled with a heterocyclic core, which is then further functionalized to yield the final active pharmaceutical ingredient (API).

Hypothetical Experimental Protocol for a Coupling Reaction

The following is a representative, hypothetical protocol for a Buchwald-Hartwig amination reaction, a common method for coupling anilines with aryl halides. This protocol is illustrative and would require optimization for the specific substrates.

Reaction: Coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and cesium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add this compound and the aryl bromide to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Potential Role in Modulating Signaling Pathways

Substituted anilines are integral components of many kinase inhibitors that target signaling pathways implicated in diseases like cancer. For instance, EGFR inhibitors block the downstream signaling cascade that promotes cell proliferation and survival. A simplified diagram of the EGFR signaling pathway and the point of inhibition is presented below.

Conclusion

This compound is a chemical intermediate with considerable, albeit underexplored, potential in the fields of pharmaceutical and agrochemical research. While specific, published applications are limited, its structural similarity to key building blocks used in the synthesis of high-value compounds, such as kinase inhibitors, strongly suggests its utility. This guide provides a foundational understanding of its properties and a framework for its potential application in research, encouraging further investigation into this promising molecule. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in the design and synthesis of novel, biologically active molecules.

References

4-Chloro-2-methoxy-N-methylaniline: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-N-methylaniline is a substituted aniline that has emerged as a crucial synthetic building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, and an N-methyl group, imparts specific steric and electronic properties that are highly valuable in the design and synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

The strategic placement of the substituents on the aniline ring makes this compound a versatile intermediate. The nucleophilic secondary amine allows for its incorporation into various scaffolds, while the chloro and methoxy groups can influence the pharmacological properties of the final molecule, such as metabolic stability and target binding affinity. This guide aims to serve as a detailed resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Computational Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in research and development. The following tables summarize the key physicochemical and computational data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 35122-79-3 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Boiling Point | 260.7°C at 760 mmHg | |

| Flash Point | 111.5°C | |

| Density | 1.184 g/cm³ | |

| Refractive Index | 1.568 | |

| Appearance | Liquid | [2] |

| Purity | ≥96% | [1] |

| Storage | 4°C, protect from light | [1] |

Table 2: Computational Properties

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.3903 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | CNC1=CC=C(Cl)C=C1OC | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible synthetic route involves the chlorination of 2-methoxyaniline followed by N-methylation.

Experimental Protocol 1: Proposed Synthesis of this compound

This protocol describes a potential two-step synthesis based on established organic chemistry methodologies for analogous compounds.

Step 1: Synthesis of 4-Chloro-2-methoxyaniline

A common method for the selective chlorination of anilines involves the use of a chlorinating agent in a suitable solvent.

-

Reagents and Materials:

-

2-methoxyaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-methoxyaniline.

-

Step 2: N-methylation of 4-Chloro-2-methoxyaniline

Reductive amination is a widely used method for the N-methylation of anilines.

-

Reagents and Materials:

-

4-Chloro-2-methoxyaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in methanol.

-

Add formaldehyde solution (1.2 eq) and stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

-

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of biologically active molecules, most notably kinase inhibitors. The substituted aniline moiety serves as a crucial pharmacophore that can be incorporated into heterocyclic scaffolds to target the ATP-binding site of various kinases.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in this area, and this compound is an ideal nucleophile for their synthesis via nucleophilic aromatic substitution (SNAr) reactions with the corresponding 4-chloro-substituted heterocycles.[2] The substitution pattern on the aniline ring is critical for achieving high potency and selectivity for specific kinases, including mutant forms that drive cancer progression.

While a direct marketed drug containing the this compound moiety is not prominently cited, its structural analog, 4-fluoro-2-methoxy-N-methylaniline, is a key component in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib.[3] This highlights the importance of this substitution pattern in achieving potent and selective kinase inhibition.

Experimental Protocol 2: Microwave-Assisted N-Arylation of a 4-Chloroquinazoline

This protocol is adapted from established procedures for the reaction of N-methylanilines with 4-chloroquinazolines and is expected to be highly efficient for this compound.[2]

-

Reagents and Materials:

-

4-Chloroquinazoline derivative (1.0 eq)

-

This compound (1.2 eq)

-

Tetrahydrofuran (THF)

-

Water

-

10 mL microwave reactor vial

-

Magnetic stirrer

-

Microwave reactor

-

-

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).

-

Add this compound (0.6 mmol, 1.2 eq).

-

Add a 1:1 mixture of THF and water (4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-chloro-2-methoxy-N-methylanilino)quinazoline product.

-

Inhibition of the EGFR Signaling Pathway

Compounds synthesized using building blocks like this compound often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division. EGFR inhibitors block this signaling cascade, thereby inhibiting cancer cell proliferation.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of kinase inhibitors and other biologically active compounds. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a key experimental protocol for its application in N-arylation reactions. The provided diagrams illustrate its synthetic utility and its relevance in targeting critical signaling pathways in drug discovery. As the demand for novel and targeted therapeutics continues to grow, the importance of specialized building blocks like this compound in enabling the synthesis of next-generation medicines is expected to increase.

References

4-Chloro-2-methoxy-N-methylaniline: A Scrutinized Component in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in the synthesis of a multitude of biologically active molecules. Among these, 4-Chloro-2-methoxy-N-methylaniline presents itself as a compound of interest for medicinal chemists, particularly as an analogue to the well-studied 4-fluoro counterpart utilized in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential roles of this compound in medicinal chemistry. Drawing parallels with its fluoro-analogue, this paper will explore its prospective applications, particularly in the realm of kinase inhibitors, while presenting detailed experimental protocols and data in a structured format for practical use by researchers.

Introduction

The strategic placement of halogen atoms on a pharmacophore is a widely employed tactic in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. While the bioisosteric replacement of a hydrogen atom with fluorine is a common strategy to enhance metabolic stability and binding affinity, the use of chlorine offers a different set of electronic and steric properties that can be exploited in drug design. This compound, a structural relative of the key EGFR inhibitor precursor 4-Fluoro-2-methoxy-N-methylaniline, is a molecule with latent potential in the discovery of novel therapeutic agents. This guide will delve into the known characteristics of this compound and extrapolate its potential applications based on the established roles of similar chemical entities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery. The following table summarizes the key computed and experimental data for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 35122-79-3 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity (Typical) | ≥96% | |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | |

| logP (Octanol-Water Partition Coefficient) | 2.39 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 |

Note: Some physicochemical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the reduction of a nitroaromatic precursor followed by N-methylation. The following is a generalized, detailed protocol.

Synthesis of 4-Chloro-2-methoxyaniline (Precursor)

The initial step involves the reduction of 4-chloro-2-nitroanisole.

-

Reaction: Catalytic hydrogenation of 4-chloro-2-nitroanisole.

-

Reagents and Materials:

-

4-chloro-2-nitroanisole

-

Methanol or Ethanol (solvent)

-

Palladium on carbon (Pd/C, 10%) or Raney Nickel (catalyst)

-

Hydrogen gas

-

Filter agent (e.g., Celite)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-chloro-2-nitroanisole in methanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-chloro-2-methoxyaniline. This product can often be used in the next step without further purification.

-

N-methylation of 4-Chloro-2-methoxyaniline

The final step is the addition of a methyl group to the aniline nitrogen.

-

Reaction: Reductive amination.

-

Reagents and Materials:

-

4-Chloro-2-methoxyaniline

-

Aqueous formaldehyde (37%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-chloro-2-methoxyaniline in DCM.

-

To this solution, add aqueous formaldehyde.

-

Slowly add sodium triacetoxyborohydride to the mixture in portions.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Role in Medicinal Chemistry: A Focus on Kinase Inhibition

While specific biological data for this compound is not abundant in the public domain, its structural similarity to 4-Fluoro-2-methoxy-N-methylaniline strongly suggests its potential as a building block for kinase inhibitors. The fluoro-analogue is a crucial component in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib.[3] These inhibitors are designed to target specific mutations in EGFR that confer resistance to earlier generations of treatment in non-small cell lung cancer (NSCLC).[3]

The aniline nitrogen of these molecules acts as a nucleophile, participating in reactions with heterocyclic scaffolds like 4-chloroquinazolines to form the core structure of the inhibitor.[3] This core then binds to the ATP-binding site of the kinase domain of EGFR.

The EGFR Signaling Pathway and Its Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

Potential Advantages and Disadvantages of the Chloro-Substitution

The substitution of fluorine with chlorine can lead to several changes in the molecule's properties:

-

Steric Hindrance: Chlorine is larger than fluorine, which could influence the binding orientation of the inhibitor within the kinase's active site. This could either be beneficial, leading to new, favorable interactions, or detrimental, causing steric clashes.

-

Electronic Effects: Chlorine is less electronegative than fluorine but is still an electron-withdrawing group. This will affect the pKa of the aniline nitrogen and the overall electron distribution of the aromatic ring, potentially altering binding affinities and reaction kinetics.

-

Metabolic Stability: The C-Cl bond is generally more susceptible to metabolic cleavage than the C-F bond. This could impact the pharmacokinetic profile of a drug candidate, potentially leading to a shorter half-life.

-

Toxicity: Some chlorinated anilines have been associated with toxicity, including DNA damage.[4] This is a critical consideration that would need to be thoroughly investigated for any drug candidate containing this moiety.

Experimental Workflow for Evaluation

A generalized workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.

Conclusion

This compound represents an intriguing, yet underexplored, building block in medicinal chemistry. While its direct applications and biological activity are not as well-documented as its fluoro-analogue, its structural characteristics suggest a potential role in the development of novel kinase inhibitors. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this compound. However, a critical and thorough evaluation of its biological activity, metabolic stability, and potential toxicity will be imperative to determine its true value in the landscape of drug discovery. The exploration of such analogues is a testament to the continuous effort in fine-tuning molecular properties to achieve therapeutic efficacy and safety.

References

Methodological & Application

Synthesis of 4-Chloro-2-methoxy-N-methylaniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-2-methoxy-N-methylaniline from 4-chloro-2-methoxyaniline via reductive amination, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

N-methylation of anilines is a fundamental reaction in organic synthesis, yielding intermediates crucial for the development of a wide range of biologically active molecules. This compound is a valuable building block in medicinal chemistry. The protocol outlined here utilizes the robust and widely applicable Eschweiler-Clarke reaction, which involves the reductive amination of a primary amine using formaldehyde as the carbon source and a suitable reducing agent.

Reaction Principle

The synthesis proceeds via a two-step, one-pot process. First, the primary amine, 4-chloro-2-methoxyaniline, reacts with formaldehyde to form an intermediate imine (Schiff base). Subsequently, the imine is reduced in situ to the desired secondary amine, this compound. Common reducing agents for this transformation include formic acid and sodium borohydride. This method is advantageous as it typically avoids the over-methylation to form quaternary ammonium salts.[1]

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity (%) |

| 4-Chloro-2-methoxyaniline |  | C₇H₈ClNO | 157.60 | Starting Material | ≥97 |

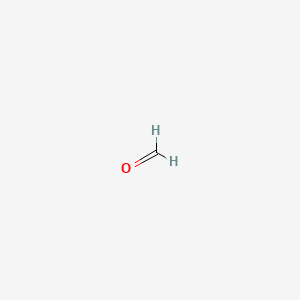

| Formaldehyde |  | CH₂O | 30.03 | Methyl Source | ~37% in H₂O |

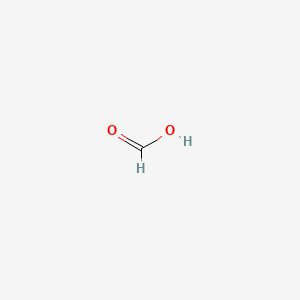

| Formic Acid |  | CH₂O₂ | 46.03 | Reducing Agent | ≥95 |

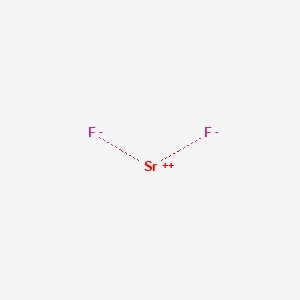

| Sodium Borohydride |  | NaBH₄ | 37.83 | Reducing Agent | ≥98 |

| This compound |  | C₈H₁₀ClNO | 171.62 | Product | ≥96 (Expected) |

Note: Purity of starting materials and product are typical values from commercial suppliers. Expected product purity is based on purification by column chromatography.

Experimental Protocols

Two common protocols for the Eschweiler-Clarke reaction are provided below. Protocol A utilizes formic acid as the reducing agent, while Protocol B employs sodium borohydride.

Protocol A: N-methylation using Formaldehyde and Formic Acid

This protocol is a classic Eschweiler-Clarke procedure.

Materials:

-

4-Chloro-2-methoxyaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (≥95%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methoxyaniline (1.0 eq).

-

Add formic acid (2.0-3.0 eq) followed by a 37% aqueous solution of formaldehyde (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol B: N-methylation using Formaldehyde and Sodium Borohydride

This protocol is adapted from the synthesis of the analogous 4-fluoro-2-methoxy-N-methylaniline and offers a milder alternative to the use of formic acid.[2]

Materials:

-

4-Chloro-2-methoxyaniline

-

Paraformaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, suspend paraformaldehyde (1.5 eq) in methanol. Heat the mixture to reflux (around 85°C) until the paraformaldehyde dissolves completely.

-

In a separate flask, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in methanol at room temperature.

-

Add the aniline solution to the formaldehyde solution and reflux the mixture for 2 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for an additional 1 hour.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-methylation of 4-chloro-2-methoxyaniline.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

References

Application Notes and Protocols for the N-methylation of 4-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 4-chloro-2-methoxyaniline, a compound of interest as an intermediate in the synthesis of pharmacologically active molecules, such as CXCR2 antagonists.[1] The featured method is the Eschweiler-Clarke reaction, a classic and reliable procedure for the methylation of primary and secondary amines.[2] This reductive amination utilizes formic acid and formaldehyde to yield the corresponding N-methylated amine, characteristically avoiding the formation of quaternary ammonium salts.[2][3] This application note includes a step-by-step experimental protocol, a summary of quantitative data from related reactions, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

N-methylation is a fundamental chemical transformation in organic synthesis and drug development, often employed to modify the pharmacological properties of a molecule. The Eschweiler-Clarke reaction offers a robust and high-yielding method for the N-methylation of amines.[3] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, releasing carbon dioxide and forming the methylated amine.[3][4] This one-pot reaction is known for its efficiency and good yields with a range of substituted anilines.[5]

Data Presentation

While specific quantitative data for the N-methylation of 4-chloro-2-methoxyaniline is not extensively reported, the following table summarizes typical yields and conditions for the N-methylation of various substituted anilines using different methods, providing a comparative overview.

| Substrate | Methylating Agent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Formaldehyde, Formic Acid | - | - | 100 | 2 | 90 | [5] |

| N-methylaniline | Formaldehyde | K₂CO₃ | Toluene | 130 | 20 | 74 | [3] |

| 4-chloroaniline | Dimethyl carbonate | DBU | NMP | 250 | 0.2 | 88 | [6] |

| Aniline | Methanol | Ru(II) complex, Cs₂CO₃ | Methanol | 140 | 12 | 98 | [7] |

| Aromatic Amines | Formic Acid, Triethylamine | - | DMSO | 150 | 12 | High | [8] |

Experimental Protocol: N-methylation of 4-chloro-2-methoxyaniline via Eschweiler-Clarke Reaction

This protocol is based on the general principles of the Eschweiler-Clarke reaction.[2][3]

3.1. Materials and Reagents

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.2. Safety Precautions

-

4-chloro-2-methoxyaniline: May cause skin, eye, and respiratory irritation.[9] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde: Toxic, corrosive, and a suspected carcinogen.[10][11][12][13] Causes severe skin burns and eye damage.[10][13] Handle only in a fume hood and wear appropriate PPE.

-

Formic acid: Corrosive and causes severe skin burns and eye damage.[14] Handle with care in a fume hood.

-

The reaction should be performed in a well-ventilated fume hood due to the evolution of carbon dioxide and the handling of volatile and hazardous reagents.

3.3. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxyaniline (1.0 eq).

-

Addition of Reagents: To the flask, add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 eq).

-

Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a 2 M sodium hydroxide solution until the pH is basic (pH > 9). Perform this step in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

3.4. Purification and Characterization

The crude N-methyl-4-chloro-2-methoxyaniline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

4.1. Reaction Mechanism

Caption: Mechanism of the Eschweiler-Clarke Reaction.

4.2. Experimental Workflow

References

- 1. scbt.com [scbt.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. media.laballey.com [media.laballey.com]

- 11. chemsupply.com.au [chemsupply.com.au]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. newcomersupply.com [newcomersupply.com]

Application Notes and Protocols: The Strategic Use of 4-Chloro-2-methoxy-N-methylaniline in the Synthesis of Putative Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are pivotal building blocks in the synthesis of a wide array of biologically active compounds, particularly in the realm of kinase inhibitors. The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). While direct literature specifically detailing the use of 4-Chloro-2-methoxy-N-methylaniline in the synthesis of kinase inhibitors is limited, its structural similarity to other anilines used for this purpose, such as its fluoro-analog, suggests its high potential as a valuable precursor.

This document provides a detailed protocol for the prospective use of this compound in the synthesis of 4-(4-chloro-2-methoxy-N-methylanilino)quinazoline derivatives, which are anticipated to function as kinase inhibitors. The methodologies presented are adapted from established procedures for analogous compounds.[1]

Key Applications: Synthesis of 4-Anilinoquinazoline Scaffolds

The primary hypothesized application of this compound is in the nucleophilic aromatic substitution (SNAr) reaction with 4-chloroquinazolines. The nitrogen atom of the aniline acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring. This reaction is a cornerstone in the assembly of a diverse library of potential kinase inhibitors. The substitution pattern on the aniline ring is critical for modulating the potency and selectivity of the resulting inhibitor.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-(4-Chloro-2-methoxy-N-methylanilino)quinazoline Derivatives

This protocol describes a microwave-assisted method for the N-arylation of a generic 4-chloroquinazoline with this compound. Microwave irradiation has been shown to significantly accelerate this type of reaction, leading to higher yields in shorter timeframes.[2]

Reactants and Materials